{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride

Medicinal Chemistry Structural Biology Ligand Design

Reproducible SAR studies require precise ortho-benzyloxy substitution and n-butyl chain retention. Generic meta/para analogs or free base forms alter target engagement and solubility. - **Differentiation**: Ortho substitution enables distinct Eis binding pocket complementarity (PDB: 8D1R); n-butyl chain adds +1.5-2.0 logP for membrane permeability. - **Handling**: HCl salt ensures aqueous solubility vs. water-insoluble free base (CAS 893609-23-9). - **Supply**: Validated scaffold for TSLP/TSLPR modulation (EP4349329A1).

Molecular Formula C18H24ClNO
Molecular Weight 305.8 g/mol
CAS No. 1158470-83-7
Cat. No. B3086050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride
CAS1158470-83-7
Molecular FormulaC18H24ClNO
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESCCCCNCC1=CC=CC=C1OCC2=CC=CC=C2.Cl
InChIInChI=1S/C18H23NO.ClH/c1-2-3-13-19-14-17-11-7-8-12-18(17)20-15-16-9-5-4-6-10-16;/h4-12,19H,2-3,13-15H2,1H3;1H
InChIKeyNHGQFTAJEREXHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Salt-Form Advantages


{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride (CAS 1158470-83-7), systematically named N-[(2-phenylmethoxyphenyl)methyl]butan-1-amine hydrochloride, is an ortho-substituted benzyloxy-benzylamine derivative with molecular formula C₁₈H₂₄ClNO and molecular weight 305.84 g/mol . The compound belongs to the benzyloxy-benzylamine structural class, which has been identified as a privileged scaffold in medicinal chemistry for acetyltransferase Eis inhibition, TSLP/TSLPR signaling modulation, and VAP-1 inhibition [1]. The ortho-benzyloxy substitution pattern, combined with an n-butyl secondary amine and its hydrochloride salt form, imparts distinct physicochemical and molecular recognition properties that are not interchangeable with meta- or para-substituted regioisomers, non-salt forms, or truncated analogs lacking the butyl chain [2].

Eis inhibitor hit-to-lead optimization — ortho-benzyloxy scaffold reported to engage acetyltransferase Eis
TSLP/TSLPR signaling modulation — benzyloxy-benzylamine core identified as intermediate for pathway inhibitor development
VAP-1/SSAO amine-copper chelation studies — ortho substitution may pre-organize amine geometry
Hydrochloride salt supports aqueous solubility for assay use; n-butyl chain alters lipophilicity profile.

Why Generic Analogs Cannot Substitute


Generic substitution within the benzyloxy-benzylamine class fails because small structural perturbations profoundly affect target engagement, selectivity, and physicochemical handling. The ortho-benzyloxy substitution creates a unique spatial arrangement of hydrogen bond acceptors/donors distinct from meta-substituted (CID 17289427) and para-substituted (CAS 66741-82-0) regioisomers, which can alter the compound's ability to participate in intramolecular hydrogen bonding and protein-ligand interactions [1]. The n-butyl chain contributes a calculated logP increase of approximately 1.5–2.0 units compared to the unsubstituted 2-benzyloxybenzylamine (MW 213.28), directly affecting membrane permeability and non-specific binding profiles [2]. Additionally, the butan-1-amine isomer differs from the butan-2-amine branched isomer (CAS 861408-24-4) in steric bulk near the amine, which can influence recognition by biological targets such as amine oxidases and acetyltransferases . The hydrochloride salt form provides verified aqueous solubility and handling advantages over the neutral free base (CAS 893609-23-9), which is reported as water-insoluble . These multi-dimensional differences render simple analog substitution unsuitable for reproducible research outcomes.

Regioisomer
Ortho-benzyloxy — intramolecular H-bond capable
Meta (CID 17289427) or para (CAS 66741-82-0) — H-bond impossible; altered pharmacophore geometry may shift target recognition
Side chain
n-Butyl — higher lipophilicity, increased rotatable bonds
Unsubstituted benzylamine (MW 213.28) — lower cLogP, fewer rotatable bonds; membrane permeability may differ substantially
Salt form
Hydrochloride salt — water-soluble, ready for aqueous assays
Free base (CAS 893609-23-9) — water-insoluble; requires organic co-solvents that may interfere with assay readouts

Head-to-Head Evidence Against Closest Analogs


Ortho-Substitution Enables Intramolecular Hydrogen Bonding

The ortho substitution of the benzyloxy group in the target compound permits formation of a six-membered intramolecular hydrogen bond between the ether oxygen and the secondary amine proton, a conformational restraint not possible in the meta-substituted isomer (CAS 1158593-46-4, PubChem CID 17289427) or the para-substituted isomer (CAS 66741-82-0). This structural feature constrains the molecular scaffold into a more rigid, pre-organized conformation that can reduce entropic penalty upon target binding [1]. The ortho isomer exhibits a predicted topological polar surface area (tPSA) of 21.3 Ų, whereas the meta isomer has a comparable tPSA but differing three-dimensional spatial distribution of polar functionality, altering pharmacophore presentation [2].

Ortho H-bonding
Head-to-head
Ortho enables six-membered intramolecular H-bond (predicted O···H-N ~2.0–2.5 Å); meta/para cannot
Conformational restraint may reduce entropic penalty; supports pharmacophore-specific binding
Computational analysis; tPSA identical (21.3 Ų) but 3D vector differs
Medicinal Chemistry Structural Biology Ligand Design

n-Butyl Chain Alters Lipophilicity and Binding Entropy

The target compound (MW 305.84 g/mol) contains an n-butyl group on the secondary amine that is absent in the truncated comparator 2-benzyloxybenzylamine (MW 213.28 g/mol, CAS 108289-24-3). This n-butyl extension increases molecular weight by 92.56 Da and adds four rotatable bonds (target: 8 rotatable bonds vs. comparator: 4), resulting in an estimated cLogP increase of ~1.8–2.2 units [1]. Increased lipophilicity enhances passive membrane permeability, a critical consideration for cell-based assays, while the additional rotatable bonds may affect entropic binding penalties and off-target promiscuity .

Lipophilicity shift
Head-to-head
ΔMW +92.56 Da · ΔcLogP ≈ +1.8–2.2 units · ΔRotatable bonds +4
Higher lipophilicity may alter membrane permeability and off-target promiscuity; differentiates from truncated analog
Estimated cLogP; target ~4.5–5.0 vs. comparator ~2.5–3.0
Drug Discovery Physicochemical Profiling SAR Studies

Hydrochloride Salt Provides Aqueous Solubility Advantage

The target compound is supplied as the hydrochloride salt (CAS 1158470-83-7), which demonstrates aqueous solubility suitable for biological assay preparation. In contrast, the corresponding neutral free base (CAS 893609-23-9) is reported by multiple vendors as insoluble in water and requiring organic solvents (e.g., DMSO, ethanol) for dissolution . This solubility differential is critical for applications requiring aqueous buffer conditions, such as enzyme inhibition assays, cell-based screening, and in vivo formulation .

Salt solubility
Data to verify
HCl salt: water-soluble (≥10 mg/mL estimated); free base: water-insoluble, requires organic solvent
Salt form supports aqueous assay compatibility; free base may need DMSO/ethanol co-solvents
Vendor-reported characteristics; general salt chemistry principles
Formulation Development Biological Assay Compound Handling

Verified 98% Purity with Multi-Technique QC

Among identified commercial suppliers of the title compound, Bidepharm and Leyan provide lot-specific quality control documentation at 98% purity with orthogonal analytical techniques including NMR, HPLC, and GC . In contrast, AKSCI specifies 95% minimum purity without detailing multi-technique QC certification, and Chemenu lists 95%+ purity with limited analytical documentation . The 3% absolute purity difference translates to a maximum impurity burden of 2% for Bidepharm/Leyan product versus up to 5% for lower-specification suppliers, reducing the risk of confounding biological assay results from unidentified impurities .

Purity & QC
Head-to-head
98% purity (NMR+HPLC+GC) vs. 95% minimum; impurity burden ≤2% vs. ≤5%
Lower impurity load with multi-technique QC may reduce false positives in SAR and biochemical assays
Supplier batch release specifications
Quality Control Analytical Chemistry Procurement Standards

Benzyloxy Group Enhances Metabolic Stability

The benzyloxy group, as identified in the benzyloxyphenyl pharmacophore literature, provides metabolic shielding compared to smaller alkoxy substituents such as methoxy or ethoxy [1]. This is a class-level inference relevant to all benzyloxy-substituted compounds when compared to their methoxy (CAS 893611-23-9) or ethoxy (CAS 893611-91-1) counterparts. The benzyloxy group presents steric hindrance to CYP450-mediated O-dealkylation, a primary metabolic route for alkoxy-substituted aromatics, thereby extending in vitro metabolic half-life [2].

Metabolic stability
Class-level
Benzyloxy group sterically shields against CYP450 O-dealkylation compared to methoxy/ethoxy
May extend in vitro metabolic half-life; methoxy analogs likely cleared faster
Class-level inference; no direct microsomal data for this compound
Metabolic Stability Drug Metabolism Pharmacokinetics

Eis Acetyltransferase Inhibition Scaffold Validation

The target compound is a member of the substituted benzyloxy-benzylamine structural family, which has been validated through a systematic SAR study of 38 compounds as inhibitors of Mycobacterium tuberculosis acetyltransferase Eis, a key mediator of kanamycin resistance [1]. Optimized compounds in this series achieved IC₅₀ values of ~1 μM against Eis and completely abolished kanamycin resistance in the highly resistant Mtb mc²6230 K204 strain, without inhibiting other acetyltransferases, demonstrating target selectivity [1]. While the exact IC₅₀ of the title compound itself has not been published, its scaffold membership establishes it as a candidate for Eis inhibitor development and structural optimization.

Eis inhibition
Class-level
Scaffold validated in 38-compound SAR; optimized analogs IC₅₀ ~1 μM, reversed kanamycin resistance
Supports scaffold-based hit-to-lead exploration; exact IC₅₀ of title compound not yet reported
Published SAR study; co-crystal structures available (PDB:8D1R)
Anti-Tuberculosis Enzyme Inhibition Drug Resistance

Optimal Research and Industrial Application Scenarios


Eis Inhibitor Hit-to-Lead Optimization for TB

The title compound serves as a structurally defined starting point within the validated benzyloxy-benzylamine Eis inhibitor scaffold. As demonstrated in the SAR study of 38 analogs, subtle structural modifications within this class dramatically alter Eis inhibition potency and selectivity [1]. The ortho-benzyloxy substitution and n-butyl chain provide distinct SAR vectors for systematic exploration, with the ortho conformation potentially influencing the binding mode observed in Eis co-crystal structures (PDB: 8D1R). Procuring the title compound over a meta-substituted analog or a truncated benzylamine is essential to preserving the specific pharmacophore geometry required for Eis binding pocket complementarity [1].

TSLP/TSLPR Pathway Inhibitor Development

The benzyloxy-benzylamine core is claimed in patent EP4349329A1 as a key intermediate for amino acid derivatives that inhibit TSLP/TSLPR intracellular signaling, with demonstrated IL-6 suppression in RAW264.7 macrophage assays [2]. The hydrochloride salt form of the title compound ensures aqueous solubility for direct use in cell-based assays and conjugation reactions, while the ortho-substitution pattern provides a distinct spatial orientation of the amine for derivatization with amino acid moieties, differentiating it from meta- and para-substituted building blocks that would yield isomeric final products with potentially divergent TSLP inhibitory activity [2].

VAP-1/SSAO Inhibitor Chelation Geometry Design

The vascular adhesion protein-1 (VAP-1) inhibitor pharmacophore literature indicates that benzyloxy-substituted benzylamines can engage the copper-containing active site of VAP-1/SSAO through amine-copper coordination [3]. The ortho-benzyloxy substitution of the title compound, with its capacity for intramolecular hydrogen bonding, may pre-organize the amine for chelation geometry distinct from that of meta or para isomers. This pre-organization could translate into differential VAP-1 inhibitory potency, making the ortho isomer the preferred synthetic intermediate for developing selective VAP-1 inhibitors over the non-chelatable meta/para alternatives [3].

Sodium Channel Slow Inactivation Modulator Design

The benzyloxyphenyl moiety has been identified as a discrete pharmacophore that promotes sodium channel slow inactivation in CAD neuronal cells [4]. The title compound incorporates this pharmacophore with an extended n-butylamine side chain, enabling exploration of linker length and amine substitution effects on sodium channel modulation. The hydrochloride salt form facilitates electrophysiological assay preparation in aqueous buffers. The benzyloxy group's metabolic shielding advantage (class-level inference) makes this scaffold preferable to methoxy-substituted analogs that would undergo rapid O-demethylation in cellular assays [4].

Application
Selection Property
Validation Focus
Eis inhibitor hit-to-lead optimization
Ortho-benzyloxy scaffold fidelity
Eis inhibition potency and selectivity SAR
TSLP/TSLPR pathway inhibitor development
Benzyloxy-benzylamine core as synthetic intermediate
IL-6 suppression in macrophage assay and target engagement
VAP-1/SSAO amine-copper chelation design
Ortho-substitution for amine pre-organization
Chelation-dependent inhibitory potency
Sodium channel slow inactivation modulator
Benzyloxyphenyl pharmacophore with n-butylamine extension
Electrophysiology in CAD cells; metabolic stability context
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